molecular formula C8H15BrO2S B13181037 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13181037
M. Wt: 255.17 g/mol
InChI Key: ONVVZKNVUWVKCR-UHFFFAOYSA-N
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Description

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H15BrO2S and a molecular weight of 255.17 g/mol . This compound is known for its unique structure, which includes a bromine atom and a tetrahydrothiophene ring with a 1,1-dioxide group. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the addition of bromine to a precursor molecule. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The reaction conditions usually include heating the mixture to facilitate the addition of bromine across the carbon-carbon double bond of the precursor molecule, resulting in the formation of the desired product.

Chemical Reactions Analysis

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its reactivity with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, while the tetrahydrothiophene ring can undergo oxidation and reduction reactions. These interactions with molecular targets and pathways contribute to the compound’s diverse chemical and biological activities .

Comparison with Similar Compounds

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide can be compared with similar compounds such as:

Properties

Molecular Formula

C8H15BrO2S

Molecular Weight

255.17 g/mol

IUPAC Name

3-(1-bromo-2-methylpropan-2-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C8H15BrO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6H2,1-2H3

InChI Key

ONVVZKNVUWVKCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C1CCS(=O)(=O)C1

Origin of Product

United States

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